REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][CH2:4][CH2:5][NH:6][c:7]1[n:8][cH:9][cH:10][cH:11][c:12]1[N+:13]([O-:14])=[O:15].[CH3:23][OH:24].[H:21][H:22].[cH:16]1[cH:17][s:18][cH:19][cH:20]1>>[CH2:1]([CH3:2])[O:3][CH2:4][CH2:5][NH:6][c:7]1[n:8][cH:9][cH:10][cH:11][c:12]1[NH2:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCCNc1ncccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccsc1
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Name
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Type
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product
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Smiles
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CCOCCNc1ncccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |